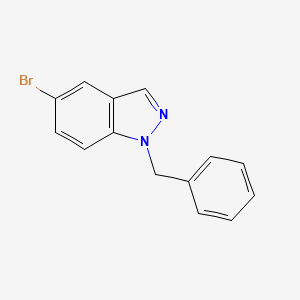

5-Bromo-1-(phenylmethyl)-1H-indazole

Descripción general

Descripción

Synthesis Analysis

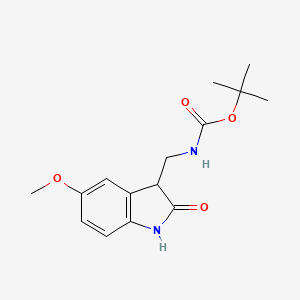

The synthesis of 5-Bromo-1-(phenylmethyl)-1H-indazole involves several steps. One common approach is the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile using hydrazine hydrate . Further investigations have explored novel methods for constructing benzofuran rings, including free radical cyclization cascades and proton quantum tunneling, which enable the synthesis of complex polycyclic benzofuran compounds .

Aplicaciones Científicas De Investigación

α-Glucosidase Inhibition and Antioxidant Activity

5-Bromo-1-(phenylmethyl)-1H-indazole has been evaluated for its inhibitory effect against α-glucosidase activity and antioxidant potential. Compounds with this structure exhibited significant to moderate α-glucosidase inhibition and showed moderate to significant antigrowth effect against the breast MCF-7 cancer cell line while reducing cytotoxicity against human embryonic kidney-derived Hek293-T cells (Mphahlele et al., 2020).

Synthesis and Reactivity in Palladium Catalyzed Cross-Coupling Reactions

The compound has been studied for its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are important for creating a wide range of functionalized indoles and indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).

Regioselective Protection and Amine Coupling Reactions

In studies on protection and subsequent amine coupling reactions, 5-bromoindazoles like this compound have been shown to participate effectively. These processes lead to the generation of novel derivatives, indicating the compound's versatility in chemical synthesis (Slade et al., 2009).

Synthesis and Evaluation as Potential Analgesic Agents

Related bromo substituted indazoles have been synthesized and evaluated for their analgesic activity. This suggests the potential of this compound derivatives in developing new analgesic agents (Bachar & Lahiri, 2004).

Antibacterial Activity

Derivatives of this compound have been synthesized and screened for their antibacterial activity, underscoring the compound's potential in the development of new antibacterial agents (Brahmeshwari et al., 2014).

Role in Ring Transformation Studies

The compound's derivatives have been used in studies exploring ring transformations, indicating their utility in advanced organic synthesis and pharmacological research (Fujimura et al., 1984).

Synthesis and Characterization in AKT Inhibition Activity

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives of this compound, were synthesized and evaluated for their Akt kinase activity, highlighting their potential in cancer treatment research (Gogireddy et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole phytoalexins, exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antiprotozoal activity . They also display anticancer and antiproliferative effects against human cancer cell lines .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Similar compounds, such as indole phytoalexins, are known to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

1-benzyl-5-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTCZZNCIPVXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

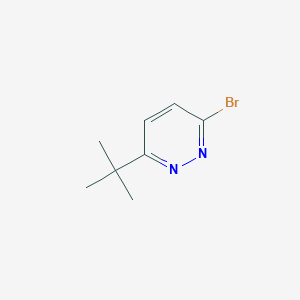

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

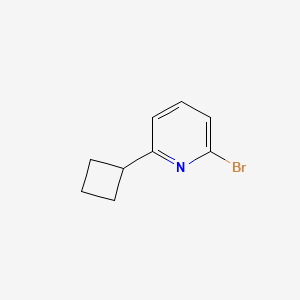

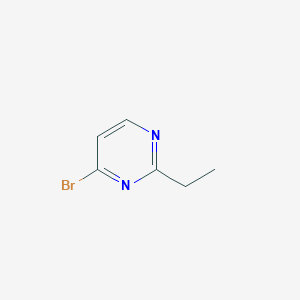

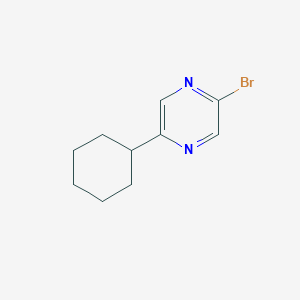

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

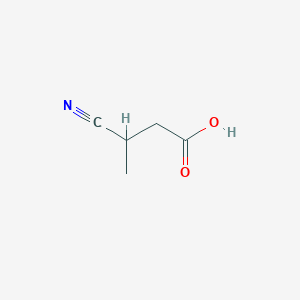

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B3211312.png)